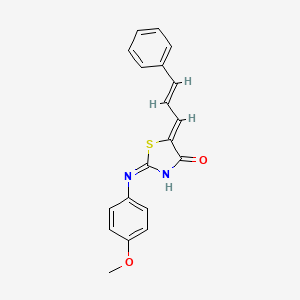

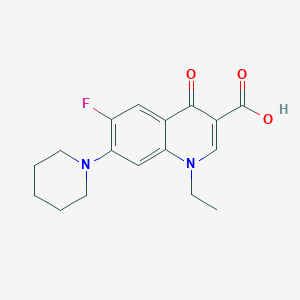

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one

Overview

Description

The compound "(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one" is a derivative of 2-imino-4-thiazolidinone, which is a core structure in various biologically active molecules. The presence of the 4-methoxyphenyl and phenylallylidene groups suggests potential for significant biological activity, as seen in similar compounds .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves multicomponent reactions, as demonstrated in the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives . Similarly, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves a one-pot reaction of rhodanine, 4-methoxybenzaldehyde, and an amine . These methods suggest that the compound could also be synthesized through a one-pot multicomponent reaction involving an amine, an isothiocyanate, and an aldehyde.

Molecular Structure Analysis

The molecular structure of 2-imino-5-arylidene-4-thiazolidinones has been studied using PMR spectroscopy, revealing the existence of various geometrical isomers . The E and Z isomers can interconvert under certain conditions, such as solvolysis or heating, which could be relevant for the compound .

Chemical Reactions Analysis

The thiazolidinone core is known to undergo subsequent reactions to form various scaffolds, including isoxazoles, triazoles, and propargylamine derivatives . The compound "(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one" may also participate in similar reactions, potentially leading to a diverse range of biologically active molecules.

Physical and Chemical Properties Analysis

Compounds with the 4-thiazolidinone core often exhibit prototropic tautomerism, which can be observed through spectral analysis . The physical properties such as solubility, melting point, and stability can be influenced by the substituents on the thiazolidinone ring. The chemical properties, including reactivity and biological activity, are also affected by these substituents, as seen in the antibacterial activity of various 5-arylidene-2-imino-4-thiazolidinones .

Scientific Research Applications

Biological Potential and Synthetic Developments

1,3-Thiazolidin-4-ones and their derivatives exhibit a wide range of pharmacological importance. These compounds have been studied extensively for their potential activities against various diseases. The synthesis of these nuclei began in the mid-nineteenth century, with advancements in synthetic methodologies leading to the development of these compounds with significant biological potential. The review by Santos, Jones Jr., and Silva (2018) highlights the history, synthetic development, and green methodologies related to these compounds, emphasizing their great biological potential and the promise they hold in the area of medicinal chemistry (Santos, Jones Jr., & Silva, 2018).

Bioactivity of Thiazolidin-4-Ones

Thiazolidin-4-ones serve as an important pharmacophore and scaffold in medicinal chemistry, with recent studies showcasing their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been explored, providing a foundation for optimizing the structure of thiazolidin-4-one derivatives as efficient drug agents. This information, reviewed by Mech, Kurowska, and Trotsko (2021), aids in the rational design of new small molecules with enhanced biological activity, especially among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).

QSAR Studies and Antitumor Activity

The thiazolidin-4-one scaffold is recognized for its promise in the search for new antibacterial, antiviral, antidiabetic, and anticancer agents. QSAR studies have provided a solid foundation for the design of novel drugs based on the 4-thiazolidinone scaffold. Devinyak, Zimenkovsky, and Lesyk (2013) have summarized recent QSAR studies on 4-thiazolidinones, emphasizing both the technical and interpretative aspects of the reported models, particularly concerning their anticancer activity. This review sheds light on the potential of 4-thiazolidinones as anticancer agents and the importance of specific structural features for their activity (Devinyak, Zimenkovsky, & Lesyk, 2013).

Safety And Hazards

This involves studying any risks associated with handling or using the compound. It can include studying its toxicity, flammability, and environmental impact.

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could involve further synthesis studies, studies of its mechanism of action, or development of new materials or drugs based on the compound.

Please note that the availability of this information can depend on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!

properties

IUPAC Name |

(5Z)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOMJHNGSTYWMG-WIXUPIFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)

![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)